Methyl 2-acetylamino-3-chloropropionate
CAS No.: 40026-27-5
Cat. No.: VC13345119
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40026-27-5 |
---|---|
Molecular Formula | C6H10ClNO3 |
Molecular Weight | 179.60 g/mol |
IUPAC Name | methyl 2-acetamido-3-chloropropanoate |
Standard InChI | InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) |
Standard InChI Key | IGKDMFMKAAPDDN-UHFFFAOYSA-N |
SMILES | CC(=O)NC(CCl)C(=O)OC |
Canonical SMILES | CC(=O)NC(CCl)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-acetylamino-3-chloropropionate is a chlorinated N-acetyl alanine derivative with the molecular formula and a molecular weight of 179.602 g/mol . The compound features a propionate backbone substituted with an acetylated amino group at position 2 and a chlorine atom at position 3, esterified with a methyl group. X-ray crystallographic studies confirm its planar amide group and staggered conformation around the C2-C3 bond, which influence its reactivity in subsequent synthetic steps .
Table 1: Physicochemical Properties of Methyl 2-Acetylamino-3-Chloropropionate
Property | Value |
---|---|
Density (20°C) | |
Boiling Point | |
Melting Point | |
Flash Point | |
Vapor Pressure (25°C) | |
LogP (Octanol-Water) | -0.27 |
Refractive Index | 1.451 |
The compound’s low logP value indicates moderate hydrophilicity, facilitating its dissolution in polar aprotic solvents like toluene and dichloromethane during synthetic processes . Its crystalline structure at room temperature enables facile purification through recrystallization techniques .
Synthetic Methodologies and Optimization
The industrial synthesis of methyl 2-acetylamino-3-chloropropionate follows a sequential chlorination-acetylation protocol starting from methyl serinate hydrochloride. A patented German process (DE19941062A1) details the following optimized reaction sequence :
Chlorination with Thionyl Chloride
In a toluene solvent system, methyl serinate hydrochloride undergoes chlorination at 75°C for 6 hours using thionyl chloride () as the chlorinating agent. This step replaces the hydroxyl group at position 3 with chlorine via nucleophilic substitution, yielding methyl 2-amino-3-chloropropionate hydrochloride as an intermediate .
Acetylation with Acetyl Chloride
Without isolating the intermediate, acetyl chloride () is introduced at 90°C to acetylate the primary amine. The reaction proceeds via nucleophilic acyl substitution, forming the stable acetamide derivative. Excess acetyl chloride is removed by distillation to prevent side reactions during subsequent steps .
Table 2: Key Reaction Parameters for Industrial Synthesis
Parameter | Chlorination | Acetylation |
---|---|---|
Temperature | 75°C | 90°C |
Time | 6 hours | 3 hours |
Solvent | Toluene | Toluene |
Molar Ratio (Substrate:Reagent) | 1:1.5 | 1:1.2 |
Purification and Quality Control
Post-synthetic purification is critical due to the compound’s pharmaceutical applications. The crude product undergoes:
-
Activated Carbon Treatment: Removes colored impurities and residual catalysts by stirring with 5% w/v activated carbon in toluene at 90°C .
-
Ethanol Recrystallization: The purified compound is stirred with ethanol at 35°C for 3 hours, then cooled to 0°C to induce crystallization. This step achieves >99.5% purity by HPLC analysis .
The final product exhibits characteristic FT-IR absorptions at 1745 cm (ester C=O), 1660 cm (amide I), and 1540 cm (amide II), confirming successful synthesis .
Pharmaceutical Applications in ACE Inhibitor Synthesis
Methyl 2-acetylamino-3-chloropropionate serves as the penultimate precursor in ramipril synthesis. Its chlorine atom undergoes nucleophilic displacement with the secondary amine of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid under basic conditions, forming the critical C-N bond in the ACE inhibitor structure .
Comparative studies demonstrate that the thionyl chloride-derived compound enables 15-20% higher ramipril yields compared to phosphorus pentachloride-based routes, due to reduced phosphorous-containing byproducts that poison hydrogenation catalysts .
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